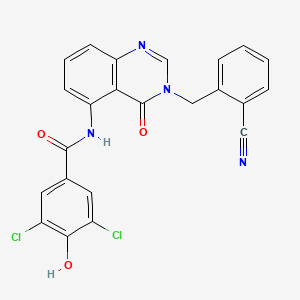
Hsd17B13-IN-29
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hsd17B13-IN-29 is a compound that has garnered significant interest in the scientific community due to its potential therapeutic applications, particularly in the treatment of nonalcoholic fatty liver disease and nonalcoholic steatohepatitis. This compound is a potent and selective inhibitor of the enzyme hydroxysteroid 17-beta-dehydrogenase 13, which is associated with lipid metabolism in the liver .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthetic route typically involves the use of high-throughput screening to identify potential inhibitors, followed by optimization of the lead compounds . The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods: Industrial production of Hsd17B13-IN-29 would likely involve scaling up the laboratory synthesis methods. This includes optimizing the reaction conditions for large-scale production, ensuring the purity of the final product, and implementing quality control measures. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Hsd17B13-IN-29 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its potency and selectivity as an inhibitor.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products: The major products formed from these reactions are derivatives of this compound with enhanced pharmacological properties. These derivatives are tested for their efficacy and safety in preclinical and clinical studies .
Scientific Research Applications
Hsd17B13-IN-29 has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the enzyme hydroxysteroid 17-beta-dehydrogenase 13 and its role in lipid metabolism. In biology and medicine, it is investigated for its potential therapeutic effects in treating liver diseases, particularly nonalcoholic fatty liver disease and nonalcoholic steatohepatitis . Additionally, this compound is used in the development of diagnostic assays and as a reference compound in pharmacological studies .
Mechanism of Action
The mechanism of action of Hsd17B13-IN-29 involves the inhibition of the enzyme hydroxysteroid 17-beta-dehydrogenase 13. This enzyme is involved in the metabolism of lipids in the liver. By inhibiting this enzyme, this compound reduces the accumulation of lipid droplets in hepatocytes, thereby mitigating liver inflammation and fibrosis . The molecular targets and pathways involved include the lipid droplet-associated proteins and the signaling pathways regulating lipid metabolism .
Comparison with Similar Compounds
Hsd17B13-IN-29 is compared with other inhibitors of hydroxysteroid 17-beta-dehydrogenase 13, such as BI-3231. While both compounds are potent inhibitors, this compound has shown higher selectivity and potency in preclinical studies . Similar compounds include other members of the hydroxysteroid dehydrogenase family, which also play roles in steroid metabolism and have therapeutic potential in various diseases .
Properties
Molecular Formula |
C23H14Cl2N4O3 |
|---|---|
Molecular Weight |
465.3 g/mol |
IUPAC Name |
3,5-dichloro-N-[3-[(2-cyanophenyl)methyl]-4-oxoquinazolin-5-yl]-4-hydroxybenzamide |
InChI |
InChI=1S/C23H14Cl2N4O3/c24-16-8-15(9-17(25)21(16)30)22(31)28-19-7-3-6-18-20(19)23(32)29(12-27-18)11-14-5-2-1-4-13(14)10-26/h1-9,12,30H,11H2,(H,28,31) |
InChI Key |
CEDWRVDOKSMNOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C(=CC=C3)NC(=O)C4=CC(=C(C(=C4)Cl)O)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















